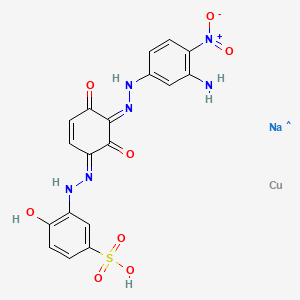
CID 167996625
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 167996625” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of CID 167996625 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for research and application purposes. The industrial methods focus on optimizing the reaction conditions to maximize yield and minimize impurities. This often involves the use of advanced technologies and equipment to control the reaction environment precisely.
Análisis De Reacciones Químicas
Types of Reactions: CID 167996625 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques to confirm their structure and purity.
Aplicaciones Científicas De Investigación
CID 167996625 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, it has applications in the industry for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of CID 167996625 involves its interaction with specific molecular targets and pathways. These interactions lead to changes in the biological or chemical systems, resulting in the desired effects. The molecular targets and pathways involved are studied to understand the compound’s mode of action and to optimize its use in various applications.
Propiedades
Fórmula molecular |
C18H14CuN6NaO8S |
|---|---|
Peso molecular |
560.9 g/mol |
InChI |
InChI=1S/C18H14N6O8S.Cu.Na/c19-11-7-9(1-4-14(11)24(28)29)20-23-17-16(26)6-3-12(18(17)27)21-22-13-8-10(33(30,31)32)2-5-15(13)25;;/h1-8,20,22,25H,19H2,(H,30,31,32);;/b21-12+,23-17+;; |
Clave InChI |
ZJOHXYVUECBHIU-JKHJORRISA-N |
SMILES isomérico |
C1=CC(=C(C=C1N/N=C/2\C(=O)C=C/C(=N\NC3=C(C=CC(=C3)S(=O)(=O)O)O)/C2=O)N)[N+](=O)[O-].[Na].[Cu] |
SMILES canónico |
C1=CC(=C(C=C1NN=C2C(=O)C=CC(=NNC3=C(C=CC(=C3)S(=O)(=O)O)O)C2=O)N)[N+](=O)[O-].[Na].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B12275838.png)
![5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride](/img/structure/B12275843.png)
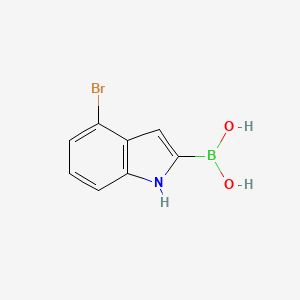
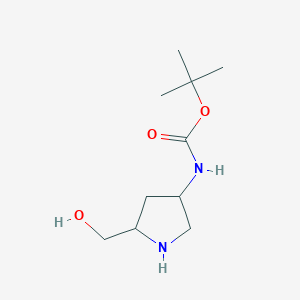
![N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide](/img/structure/B12275866.png)
![2-{[1-(2-methoxybenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B12275876.png)
![3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12275881.png)
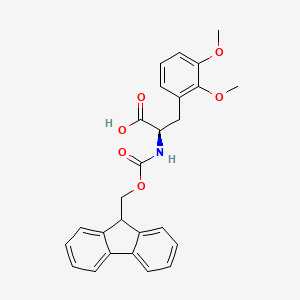
![4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12275887.png)
![(2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12275892.png)
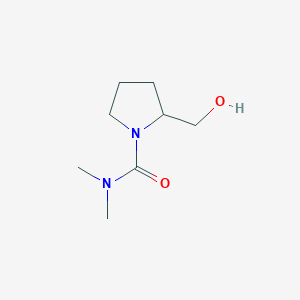

![2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal](/img/structure/B12275932.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B12275937.png)
